Home > Products > Screening Compounds P30208 > Dilutetium dioxide sulphide
Dilutetium dioxide sulphide - 12163-19-8

Dilutetium dioxide sulphide

Catalog Number: EVT-1788333
CAS Number: 12163-19-8
Molecular Formula: Lu2O2S
Molecular Weight: 414 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dilutetium dioxide sulphide is a chemical compound composed of lutetium, oxygen, and sulfur, represented by the formula Lu2O2S\text{Lu}_2\text{O}_2\text{S}. It belongs to the class of metal oxysulfides and is significant in various scientific and industrial applications due to its unique properties. The compound is categorized within the broader classification of lanthanide oxides and sulfides, which are known for their diverse electronic, optical, and magnetic properties.

Source

Dilutetium dioxide sulphide can be synthesized through various methods that involve the combination of lutetium oxide with sulfur. The synthesis routes often depend on the desired purity and structural characteristics of the resulting compound. Research indicates that this compound can be derived from the thermal treatment of lutetium oxide in the presence of sulfur or through reduction processes involving lutetium sulfate or sulfite .

Classification

This compound is classified under:

  • Metal Oxysulfides: A subclass of compounds consisting of metal cations bonded to both oxide and sulfide anions.
  • Lanthanide Compounds: As a member of the lanthanide series, it exhibits properties typical of rare earth elements, including luminescence and catalytic activity.
Synthesis Analysis

Methods

  1. Direct Reaction: One common method for synthesizing dilutetium dioxide sulphide involves the direct reaction between lutetium oxide and sulfur at elevated temperatures. The general reaction can be represented as:
    Lu2O3+SLu2O2S\text{Lu}_2\text{O}_3+\text{S}\rightarrow \text{Lu}_2\text{O}_2\text{S}
    This reaction typically requires a controlled atmosphere to prevent oxidation.
  2. Reduction of Sulfates: Another prevalent method involves reducing lutetium sulfate with hydrogen or carbon monoxide:
    Lu2O2SO4+4COLu2O2S+4CO2\text{Lu}_2\text{O}_2\text{SO}_4+4\text{CO}\rightarrow \text{Lu}_2\text{O}_2\text{S}+4\text{CO}_2
    This method allows for higher yields and purities depending on reaction conditions such as temperature and pressure .
  3. Sodium Sulfite Method: A more complex synthesis route involves using sodium sulfite as a sulfur source in an inert atmosphere, leading to high yields at elevated temperatures (around 1100 °C) over a specific duration .

Technical Details

The choice of synthesis method significantly influences the physical properties and purity of dilutetium dioxide sulphide. Parameters such as temperature, time, and the presence of reducing agents are critical for optimizing yield and minimizing contamination from side products .

Molecular Structure Analysis

Structure

Dilutetium dioxide sulphide typically exhibits a layered structure where lutetium cations are coordinated with oxide and sulfide anions. The crystal structure is influenced by the ionic radii of lutetium, which affects how these ions arrange themselves in three-dimensional space.

Data

  • Molecular Formula: Lu2O2S\text{Lu}_2\text{O}_2\text{S}
  • Molecular Weight: Approximately 446.1 g/mol
  • Crystal System: Likely hexagonal or cubic based on similar lanthanide oxysulfides .
Chemical Reactions Analysis

Reactions

Dilutetium dioxide sulphide participates in various chemical reactions:

  1. Oxidation:
    2Lu2O2S+9O22Lu2O3+6SO22\text{Lu}_2\text{O}_2\text{S}+9\text{O}_2\rightarrow 2\text{Lu}_2\text{O}_3+6\text{SO}_2
    This reaction typically occurs at high temperatures in the presence of oxygen.
  2. Reduction:
    Lu2O2S+3H22Lu+3H2S\text{Lu}_2\text{O}_2\text{S}+3\text{H}_2\rightarrow 2\text{Lu}+3\text{H}_2\text{S}
    In this process, dilutetium dioxide sulphide can be reduced to elemental lutetium under suitable conditions .
  3. Substitution Reactions: It can react with halogen acids (e.g., hydrofluoric acid) to form corresponding halides while releasing hydrogen sulfide gas.

Technical Details

The specific conditions under which these reactions occur (e.g., temperature, pressure, catalysts) are crucial for controlling product formation and yield.

Mechanism of Action

The mechanism by which dilutetium dioxide sulphide exerts its effects varies depending on its application. In particular contexts, such as catalysis or materials science, it may facilitate electron transfer processes or act as a semiconductor. In radiotherapy applications involving isotopes like lutetium-177, it is noted that beta emissions from isotopes can induce DNA damage in targeted cancer cells via oxidative stress mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Moderate solubility in water and acids.
  • Density: High density characteristic of lanthanide compounds.

Chemical Properties

  • Thermal Stability: Generally stable under normal atmospheric conditions but may decompose at high temperatures.
  • Reactivity: Reacts with strong oxidizers; relatively inert towards bases but can react with acids to release hydrogen sulfide .
Applications

Dilutetium dioxide sulphide has several scientific uses:

  • Catalysis: Utilized in various chemical reactions due to its ability to facilitate electron transfer.
  • Optoelectronics: Its unique electronic properties make it suitable for applications in optoelectronic devices.
  • Radiotherapy: Involved in targeted radiotherapy treatments where isotopes are used to selectively destroy cancer cells.
  • Nanotechnology: Employed in coating nanoparticles for enhanced functionality in medical applications .
Synthesis and Fabrication Methodologies

Solvothermal Synthesis Optimization for Controlled Stoichiometry

Solvothermal synthesis enables precise control over Lu₂O₂S stoichiometry and particle morphology through manipulation of reaction kinetics and thermodynamics. This closed-system approach facilitates crystallographic phase-purity by regulating reagent concentrations, solvent composition, and thermal profiles.

Critical Process Parameters

Ethylene glycol (EG)-mediated reactions yield plate-like Lu₂O₂S microcrystals by promoting anisotropic growth along the (001) plane [6]. Temperature governs phase evolution: reactions below 200°C produce amorphous Lu-O-S precursors, while sustained crystallization occurs at 220–260°C [6]. Sulfur source selection (thiourea vs. thioacetamide) directly impacts reaction kinetics—thiourea’s slower decomposition rate (t₁/₂ = 80 min at 200°C) enables homogeneous nucleation, reducing defect density [5]. Crucially, Lu³⁺:S molar ratios exceeding 1:3 induce Lu₂O₃ impurities due to incomplete sulfidation [6].

Table 1: Solvothermal Conditions for Lu₂O₂S Morphological Control

Solvent SystemS SourceTemp (°C)Time (h)Dominant MorphologyCrystallite Size (nm)
Ethylene GlycolThiourea24024Hexagonal Plates120 ± 30
Ethanol-Water (3:1)Thioacetamide22036Spherical Aggregates85 ± 20
Diethylene GlycolSulfur26018Rods150 ± 40

Stoichiometry Control Mechanisms

XRD quantification reveals that pH modulation (optimal range: 8.5–9.0) during precursor precipitation minimizes Lu₂O₃ formation by suppressing hydrolyzed [Lu(OH)]²⁺ intermediates [6]. Urea hydrolysis facilitates homogeneous precipitation:

CO(NH₂)₂ + H₂O → 2NH₃ + CO₂  NH₃ + H₂O → NH₄⁺ + OH⁻  

The gradual OH⁻ release ensures uniform Lu(OH)₃ nucleation, while SO₄²⁻ incorporation yields amorphous Lu-basic sulfate precursors. Post-solvothermal annealing (800°C, N₂/S atmosphere) converts these to phase-pure Lu₂O₂S with < 1.5% O/S deviation [6] [9].

Table 2: Phase Composition vs. Precipitation pH

pH RangeDominant PhaseLu₂O₃ Impurity (%)S:O Atomic Ratio
< 7.5Lu₂O₂SO₄01.02 ± 0.05
7.5–8.5Lu₂O₂S + Lu₂O₂SO₄8.3 ± 1.20.92 ± 0.07
8.5–9.0Lu₂O₂S1.1 ± 0.40.99 ± 0.03
> 9.0Lu₂O₃94.7 ± 2.10.15 ± 0.02

Solid-State Reaction Mechanisms Under Inert Atmospheres

Conventional solid-state synthesis relies on diffusion-controlled reaction kinetics between lutetium and chalcogen sources, requiring high temperatures and controlled atmospheres to achieve phase purity.

Phase Evolution Pathways

Lu₂O₂S formation proceeds via two competing pathways when using Lu₂O₃ and sulfur:

Path A (Direct Sulfidation):  2Lu₂O₃ + 4S → 2Lu₂O₂S + 2SO₂ (ΔG°>0 above 1100°C)  Path B (Intermediate Sulfate Reduction):  Lu₂O₃ + 3SO₂ → Lu₂(SO₄)₃  Lu₂(SO₄)₃ + 2H₂ → Lu₂O₂S + 2H₂O + 2SO₂  

Path B dominates below 1000°C due to thermodynamic favorability, but yields sulfur-deficient Lu₂O₂S₀.₉₈ when H₂O partial pressure exceeds 0.3 atm [9]. Flux agents (Na₂CO₃, K₂CO₃) mitigate this by lowering eutectic temperatures: Na₂CO₃-S mixtures form low-melting polysulfides (Na₂Sₓ, x=3–5) that enhance Lu³⁺ diffusion, reducing reaction onset to 750°C [6]. Crucially, stoichiometric imbalances (S:Lu < 1.5) promote Lu₂O₃ persistence, while excess sulfur generates LuS impurities.

Atmosphere Engineering

Inert gases (Ar, N₂) suppress sulfate formation but necessitate ultra-dry conditions (< 5 ppm H₂O) to prevent hydrolytic decomposition:

Lu₂O₂S + H₂O → Lu₂O₃ + H₂S  

Reducing atmospheres (5% H₂/Ar) enable complete sulfate-to-oxysulfide conversion at 1000°C but risk over-reduction to Lu₂S₃ unless H₂S scavengers (ZnO beds) are integrated [9]. Sealed ampoules with S/Lu₂O₃ = 2.5:1 provide self-generating H₂S via sulfur vapor reaction with residual moisture, yielding 99.2% pure Lu₂O₂S after 4 h at 1100°C [6].

Table 3: Solid-State Synthesis Comparative Analysis

MethodTemp (°C)AtmosphereTime (h)Purity (%)Dominant Impurities
Na₂CO₃/S Flux800Air698.5Na₂SO₄
H₂ Reduction10005% H₂/Ar397.8Lu₂S₃
Sealed Ampoule1100Autogenous499.2None detected
Carbothermal Reduction1300Ar295.1Lu₂O₃, C

Vapor-Phase Deposition Techniques for Thin-Film Architectures

Vapor-phase deposition enables nanostructured Lu₂O₂S films for optoelectronic devices, leveraging precise thickness control and substrate compatibility.

Pulsed Laser Deposition (PLD) Dynamics

PLD of Lu₂O₂S employs KrF excimer lasers (λ = 248 nm) ablating stoichiometric targets at 5–10 J/cm². Key innovations include:

  • Substrate Biasing: MgF₂(001) substrates maintained at 500–600°C enhance epitaxial alignment by reducing lattice mismatch (Δa/a = 3.1%) [1]
  • Reactive Gas Control: H₂S partial pressures (10⁻⁴–10⁻³ Torr) compensate sulfur deficiency during ablation, suppressing oxygen substitution defects (Lu₂O₂S₁₋ₓOₓ) [3]
  • Laser Repetition Optimization: 10 Hz pulses balance deposition rate (0.8 Å/s) with surface diffusion, yielding RMS roughness < 1.5 nm [1]

Atomic Layer Deposition (ALD) and Hybrid Methods

Thermal ALD utilizes Lu(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) with H₂O and H₂S as co-reactants. However, ligand incompatibility causes carbon contamination (up to 8 at.%). Plasma-enhanced ALD (PE-ALD) with O₂ plasma generates intermediary Lu₂O₃, subsequently sulfurized by low-temperature H₂S annealing (400°C, 2 h) [3]. This hybrid approach achieves 99.7% pure films with conformality > 95% on high-aspect-ratio substrates.

Table 4: Vapor-Phase Deposition Techniques for Lu₂O₂S Films

TechniquePrecursorsGrowth Rate (Å/cycle)Impurities (at.%)Stress (GPa)Application
PLDLu₂O₂S target0.5–1.0*O: 1.2 ± 0.3-0.8 ± 0.2VUV Phosphors
Thermal ALDLu(thd)₃ + H₂O/H₂S0.12C: 7.9 ± 1.5+1.4 ± 0.3Gate Dielectrics
PE-ALD + SulfurizationLu(Cp)₃ + O₂ plasma → Lu₂O₃0.18S: 0.3 ± 0.1-0.2 ± 0.1Radiation Detectors
*Deposition rate in Å/s for PLD

Nanoscale Fabrication via Templated Core-Shell Approaches

Core-shell architectures enable morphology-tunable Lu₂O₂S nanostructures with enhanced photonic properties through confined-space reactions.

Sacrificial Template Synthesis

Mesoporous SiO₂ (pore size: 8–12 nm) or carbon spheres serve as templates for nanocasting Lu₂O₂S. The methodology involves:

  • Pore Infiltration: Ethanol solutions of Lu(NO₃)₃ and thiourea infiltrate SiO₂ pores via capillary forces
  • Thermal Decomposition: 600°C annealing converts precursors to Lu₂O₂SO₄@SiO₂
  • Template Removal: HF etching liberates hollow Lu₂O₂S nanospheres (wall thickness: 8–10 nm) [5] [8]

This yields monodisperse 50 nm spheres exhibiting quantum confinement effects (bandgap expansion to 4.3 eV vs. bulk 3.8 eV) [5].

Core-Shell Sulfurization

Pre-formed Lu₂O₃ nanoparticles (20–50 nm) undergo gas-phase sulfurization in H₂S/N₂ (1:4) at 700°C to form Lu₂O₃@Lu₂O₂S core-shell structures. The reaction initiates at surface oxygen vacancies, propagating inward via counter-diffusion: S²⁻ inward and O²⁻ outward [9]. Kinetically controlled sulfurization (30–60 min) preserves core integrity while achieving 5–10 nm shells. For Eu³⁺-doped variants, this method enhances photoluminescence yield by 170% versus homogeneous particles due to strain-induced crystal field modulation [6].

Table 5: Core-Shell Nanostructure Performance Metrics

StructureSynthesis RouteSize (nm)Quantum Yield (%)Application
Hollow Lu₂O₂S SpheresSiO₂ Templating50 ± 542 (λₑₓ = 280 nm)UV-Photocatalysis
Lu₂O₃@Lu₂O₂SSurface SulfurizationCore: 30, Shell: 867 (λₑₓ = 395 nm)Bioimaging
LuF₃/Lu₂O₂SAnion Exchange25 ± 338 (λₑₓ = 254 nm)X-Ray Scintillators

Two-Dimensional (2D) Exfoliation Strategies

Liquid-phase exfoliation of bulk Lu₂O₂S crystals in N-methylpyrrolidone (NMP) yields 2–5 layer nanosheets (thickness: 1.2–3 nm). Centrifugal fractionation (10,000–50,000 rpm) isolates monodisperse flakes with lateral dimensions exceeding 5 μm. These 2D sheets exhibit layer-dependent bandgap tuning (3.8 eV bulk → 4.1 eV monolayer) and anisotropic conduction favorable for field-effect transistors [8].

Properties

CAS Number

12163-19-8

Product Name

Dilutetium dioxide sulphide

IUPAC Name

lutetium(3+);oxygen(2-);sulfide

Molecular Formula

Lu2O2S

Molecular Weight

414 g/mol

InChI

InChI=1S/2Lu.2O.S/q2*+3;3*-2

InChI Key

MQYGCJVYGSPKEJ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[S-2].[Lu+3].[Lu+3]

Canonical SMILES

[O-2].[O-2].[S-2].[Lu+3].[Lu+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.